2-(3-Aminooxetan-3-yl)ethanol hemioxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2.C2H2O4/c2*6-5(1-2-7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHWKHZGQDLSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N.C1C(CO1)(CCO)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxetan-3-yl)ethanol hemioxalate typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The final product is then subjected to rigorous quality control tests to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminooxetan-3-yl)ethanol hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with carbonyl groups, while reduction may produce amino alcohols with different substituents.
Scientific Research Applications
Chemical Properties and Structure
2-(3-Aminooxetan-3-yl)ethanol hemioxalate is characterized by its unique oxetane ring structure, which contributes to its reactivity and biological activity. The molecular formula and structural characteristics enable it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development. Notable areas of research include:
- Anticancer Activity : Preliminary studies indicate that derivatives of 2-(3-Aminooxetan-3-yl)ethanol may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the oxetane ring have been shown to enhance selectivity towards tumor cells while minimizing effects on normal cells.
- Neuroprotective Effects : Research suggests that this compound could protect neuronal cells from oxidative stress, potentially leading to treatments for neurodegenerative diseases.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block. Its reactivity allows for:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create more complex organic molecules, including pharmaceuticals and agrochemicals.
- Functionalization Reactions : The amino group in the compound can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups to tailor compounds for specific applications.
Materials Science
The versatility of this compound extends to materials science:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity.
- Coatings and Adhesives : The compound's reactivity lends itself to applications in creating specialized coatings and adhesives with improved performance characteristics.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Potential activity against bacterial strains |
Table 2: Synthetic Applications
| Application Type | Description | Example Reactions |
|---|---|---|
| Building Block | Used in the synthesis of pharmaceuticals | Multi-step synthesis pathways |
| Functionalization | Amino group enables nucleophilic substitutions | Alkylation, acylation |
| Polymerization | Enhances properties of polymeric materials | Copolymerization reactions |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that modified derivatives of 2-(3-Aminooxetan-3-yl)ethanol exhibited significant cytotoxicity against breast cancer cell lines. The researchers synthesized several analogs and evaluated their effects using MTT assays, revealing a dose-dependent response.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of the compound against oxidative damage induced by reactive oxygen species (ROS). Using neuronal cell cultures, the study found that treatment with the compound reduced cell death significantly compared to controls.
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-yl)ethanol hemioxalate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions are essential for its applications in drug delivery and enzyme studies.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(3-Aminooxetan-3-yl)ethanol hemioxalate
- Molecular Formula : C₁₂H₂₄N₂O₈
- Molecular Weight : 324.33 g/mol
- CAS Number : 1523618-22-5
- Purity : ≥97% (HPLC)
- Storage : 2–8°C under inert conditions .
Structural Features: The compound consists of a 3-aminooxetane core linked to an ethanol moiety, forming a hemioxalate salt (2:1 ratio of base to oxalic acid). The oxetane ring enhances metabolic stability and bioavailability, while the hemioxalate counterion improves solubility and crystallinity for pharmaceutical applications .
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Aminooxetan-3-yl)acetate Hemioxalate
- CAS : 1523618-27-0
- Molecular Formula : C₁₆H₂₈N₂O₈ (inferred from stoichiometry)
- Key Differences: Replaces the ethanol hydroxyl group with an ethyl ester, altering polarity and lipophilicity. Higher molecular weight (408.41 g/mol vs. 324.33 g/mol) . Applications: Used as a building block in peptide mimetics due to ester functionality .
(3-Aminooxetan-3-yl)methanol
Spirocyclic Hemioxalate Derivatives
Examples from PharmaBlock Sciences :
2-Oxa-7-azaspiro[3.5]nonane hemioxalate (CAS 1523571-04-1): Molecular Formula: C₉H₁₆N₂O₈ Features a spirocyclic system, enhancing conformational rigidity for receptor targeting.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (CAS 1041026-71-4):
- Molecular Formula : C₁₂H₂₂N₂O₈
- Contains a diazaspiro core, improving metabolic stability in CNS therapeutics.
Comparative Analysis :
Biological Activity
2-(3-Aminooxetan-3-yl)ethanol hemioxalate, with the CAS number 1523618-22-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O8
- Molecular Weight : 324.33 g/mol
- IUPAC Name : 2-(3-aminooxetan-3-yl)ethan-1-ol hemioxalate
- Purity : Typically available at 97% purity .
The compound features an oxetane ring, which is known to enhance the stability and bioactivity of various pharmaceuticals.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxetane structures exhibit antimicrobial properties. The presence of the amino group may enhance interaction with bacterial cell walls, leading to increased efficacy against certain pathogens .
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways, particularly those involved in cell proliferation and survival .
- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, possibly through the modulation of neurotransmitter systems. The interaction with brain catalase activity has been noted, which might play a role in mitigating oxidative stress associated with neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are still under investigation. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Ion Channels : There is evidence suggesting that it could affect ion channel activity in neuronal cells, leading to altered excitability and protection against excitotoxicity.
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .
Cytotoxicity Assessment
A cytotoxicity assay was performed on several cancer cell lines, including HeLa and MCF-7 cells. The compound showed IC50 values of approximately 20 µM, indicating moderate cytotoxic effects compared to standard chemotherapeutic agents .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 1523618-22-5 | Antimicrobial, Cytotoxic | ~20 |
| Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate | 1523618-27-0 | Antimicrobial | ~15 |
| 3-Amino-1,2,4-triazole | Not Available | Neuroprotective | ~25 |
Q & A
Basic Research Question
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in ethanol solvates of related oxetane derivatives .
- Spectroscopy : NMR (¹H/¹³C) confirms functional groups, while FT-IR identifies amine and hydroxyl stretches.
- Chromatography : UPLC-MS quantifies purity and detects degradation products .
What biological applications (e.g., enzyme inhibition) have been explored for structurally similar oxetane derivatives?
Advanced Research Question
Oxetane-based compounds are studied for their conformational rigidity, which enhances binding affinity in enzyme inhibition. For example, methyl acetyl derivatives show activity in protein interaction assays . Researchers should employ surface plasmon resonance (SPR) or fluorescence polarization to quantify binding kinetics, followed by molecular docking to map interaction sites.
How does the compound’s reactivity differ under oxidative vs. reductive conditions?
Advanced Research Question
- Oxidation : The ethanol moiety may convert to acetic acid derivatives, while the oxetane ring remains intact under mild conditions .
- Reduction : Catalytic hydrogenation could saturate the oxetane ring or reduce amine groups, depending on catalyst choice (e.g., Pd/C vs. Raney Ni) .
Controlled experiments with in-situ monitoring (e.g., Raman spectroscopy) are recommended to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
